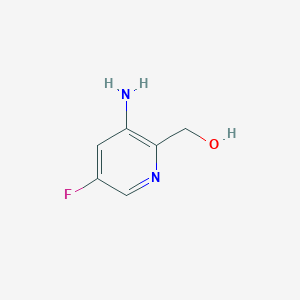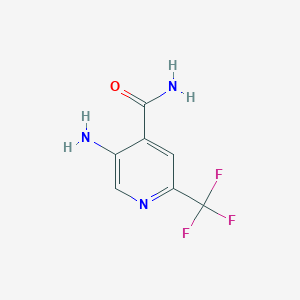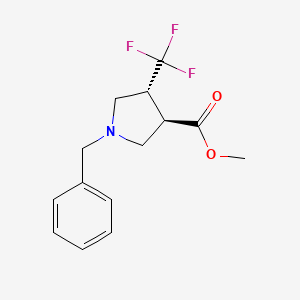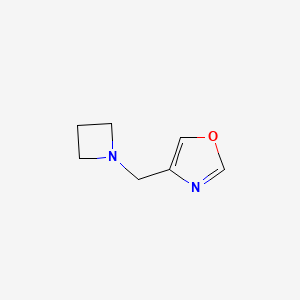
4-(1-Azetidinylmethyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Azetidinylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and an azetidine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azetidine moiety is a four-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The azetidine moiety can be introduced through nucleophilic substitution reactions involving azetidine derivatives.
Industrial Production Methods
Industrial production methods for 4-(1-Azetidinylmethyl)oxazole may involve the use of catalytic systems to improve yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be used to streamline the production process and reduce environmental impact.
化学反应分析
Types of Reactions
4-(1-Azetidinylmethyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles from oxazolines.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxazole or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while nucleophilic substitution can introduce various functional groups to the oxazole or azetidine rings.
科学研究应用
4-(1-Azetidinylmethyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 4-(1-Azetidinylmethyl)oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
相似化合物的比较
4-(1-Azetidinylmethyl)oxazole can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
These compounds share the oxazole ring but differ in their additional functional groups and biological activities
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-(azetidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2 |
InChI 键 |
BSBNZKPWVSWESB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=COC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


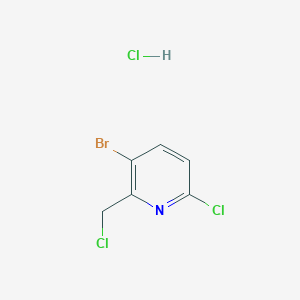

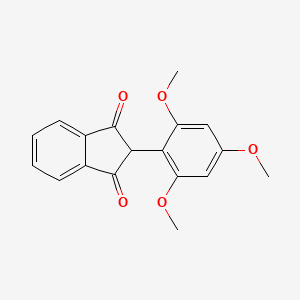
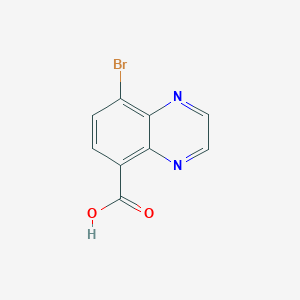
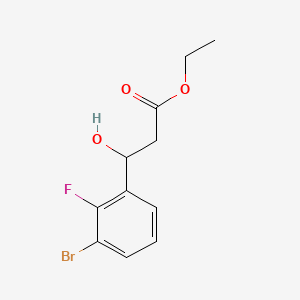
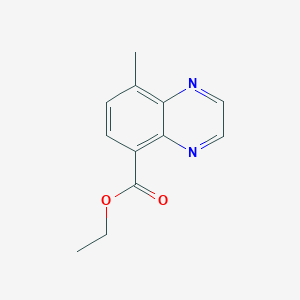
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
